molecular formula C5H7NS B099673 2-Ethylthiazole CAS No. 15679-09-1

2-Ethylthiazole

Cat. No. B099673
CAS RN: 15679-09-1
M. Wt: 113.18 g/mol
InChI Key: CGZDWVZMOMDGBN-UHFFFAOYSA-N
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Description

2-Ethylthiazole is a compound that is part of the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. Although the provided papers do not directly discuss 2-ethylthiazole, they do provide insights into various thiazole derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These derivatives often exhibit significant biological activities, such as antioxidant, antitumor, antibacterial, antifungal, and elastase inhibitory activities.

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of interest in several studies. For instance, new thiosemicarbazide derivatives were synthesized from 2-(ethylsulfanyl)benzohydrazide and aryl isothiocyanates, which upon cyclization formed compounds with a 1,2,4-triazole ring . Another study reported the synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs, which showed potential antitumor activity . Additionally, a novel method for synthesizing 2-methylthio-1,3-oxazoles was described, highlighting the versatility of thiazole synthesis .

Molecular Structure Analysis

The molecular structures of various thiazole derivatives have been characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the molecular structure of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate was determined using X-ray diffraction . Similarly, the structure of (2E)-ethyl 2-((4-(cyanomethoxy)benzylidene)hydrazono)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate was also studied by X-ray and DFT calculations .

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives can be complex, as seen in the photochemical reactions of halothiazoles. For instance, ethyl 2-iodothiazole-5-carboxylate underwent photoarylation-photoisomerization to yield various arylthiazole carboxylates . These reactions are influenced by the substituents on the thiazole ring and the reaction conditions.

Physical and Chemical Properties Analysis

Thiazole derivatives exhibit a range of physical and chemical properties, including photophysical properties and singlet oxygen activation, as demonstrated by the study of ethyl 2-arylthiazole-5-carboxylates . Theoretical calculations have also been used to predict properties such as molecular geometry, vibrational frequencies, and NMR chemical shifts, as seen in the characterization of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione . These properties are crucial for understanding the behavior of thiazole derivatives in various environments and their potential applications.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

2-Ethylthiazole, specifically in the form of 2-aminothiazoles, plays a significant role in medicinal chemistry and drug discovery. It serves as an active pharmacophore and is the core structure in several marketed drugs like Famotidine, Cefdinir, and Meloxicam. Recent research has extended its application to areas such as anticancer, antitumor, antidiabetic, and anticonvulsant activities. This highlights its versatility and importance in developing new therapeutic agents (Das, Sikdar, & Bairagi, 2016).

Antitumor Activity

Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have demonstrated potential antitumor activities. These compounds, when tested in vitro against human tumor cell lines, showed significant anticancer activity. One such compound displayed remarkable activity against the RPMI-8226 leukemia cell line, indicating the potential of 2-ethylthiazole derivatives in cancer treatment (El-Subbagh, Abadi, & Lehmann, 1999).

Antimicrobial Applications

Modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate have been explored for their antimicrobial activities. These derivatives showed effectiveness against various bacterial and fungal strains, indicating their potential in addressing microbial infections. This research also involved 3D QSAR analysis to understand the structure-activity relationships of these molecules (Desai, Bhatt, & Joshi, 2019).

Diagnostic and Analytical Applications

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate has been synthesized as a ratiometric fluorescent probe. This application is particularly important in the selective detection of biomolecules like cysteine and homocysteine in aqueous media, which has implications in analytical chemistry and diagnostics (Na et al., 2016).

Antiprion Activity

2-Aminothiazoles have been identified as a new class of small molecules with antiprion activity. This is significant in the context of prion diseases, where these compounds have shown effectiveness in prion-infected neuroblastoma cell lines. The development of these compounds involves achieving high drug concentrations in the brain, a critical factor for treating such conditions (Gallardo-Godoy et al., 2011).

Elastase Inhibition for Skin Treatments

Elastase-inhibiting novel ethylated thiazole-triazole acetamide hybrids have been synthesized. These compounds were identified as potent inhibitors and could be significant for treating conditions like skin melanoma, wrinkle formation, and uneven pigmentation (Butt et al., 2019).

Safety And Hazards

For safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-ethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-2-5-6-3-4-7-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZDWVZMOMDGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166128
Record name 2-Ethylthiazole
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Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Ethylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040036
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

148.00 °C. @ 760.00 mm Hg
Record name 2-Ethylthiazole
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Ethylthiazole

CAS RN

15679-09-1
Record name 2-Ethylthiazole
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Record name 2-Ethylthiazole
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Record name 2-Ethylthiazole
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Record name 2-ethylthiazole
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Record name 2-ETHYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFC56019MI
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Record name 2-Ethylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

125.5 - 126 °C
Record name 2-Ethylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
S Marchand, J Almy, G De Revel - Journal of food science, 2011 - Wiley Online Library
… but far more 2-ethylthiazole than 2-… 2-ethylthiazole to 2-methylthiazole area ratio of about 1.5 to 1 combined with a rate ratio of 0.2 to 1 would require a preference for the 2-ethylthiazole …
Number of citations: 18 ift.onlinelibrary.wiley.com
GK Musorin - Russian journal of general chemistry, 2002 - Springer
… We found that the reaction of tri(1-propenyl)amine I with sulfur in DMF, performed at 50oC for 1.5 h, gives 5-methyl-2-ethylthiazole II in 61% yield. At room temperature, the reaction …
Number of citations: 2 link.springer.com
GK Musorin - Russian journal of organic chemistry, 2002 - Springer
… Abstract-The reaction of tri(1-propenyl)amine with elemental sulfur in bipolar aprotic solvent (DMF, DMSO) at 50oC within 1.5 h furnished 5-methyl-2-ethylthiazole in 62% yield. 2H,5H-5-…
Number of citations: 4 link.springer.com
P Norman - Expert Opinion on Therapeutic Patents, 2012 - Taylor & Francis
These two patent applications each claim combination formulations comprising a single dual-acting muscarinic antagonist/beta 2 agonist (MABA), as a free base or salt, with a second …
Number of citations: 16 www.tandfonline.com
A Medici, M Fogagnolo, P Pedrini… - The Journal of Organic …, 1982 - ACS Publications
… With 1,3-thiazole and 2-ethylthiazole, ethyl propicíate gives (QN, aqueous sodiumbicarbonate) TV-formyl- and JV-propanoylthiazolines, respectively, together with 2:1 open-chain …
Number of citations: 14 pubs.acs.org
YT Chen, CL Tang, WP Ma, LX Gao, Y Wei… - European Journal of …, 2013 - Elsevier
… activity of both ACT and 2-ethylthiazole-4-carboxamide … Both the ACT and 2-ethylthiazole-4-carboxamide derivatives … , including the ACT derivatives and 2-ethylthiazole-4-carboxamide …
Number of citations: 27 www.sciencedirect.com
S Kato, T Kurata, M Fujimaki - Agricultural and Biological …, 1973 - Taylor & Francis
… 2-Methylthiazole gives a-picoline like aroma and 2-ethylthiazole does pyridine like aroma, for instance. Several thiazoles were found in the aroma of some foodstuffs. Viani et at.…
Number of citations: 95 www.tandfonline.com
AN Yu, AD Zhang - Food Chemistry, 2010 - Elsevier
… Monosubstituted alkylthiazoles, such as 2-methylthiazole, 5-methylthiazole and 2-ethylthiazole, possess green, vegetable aromas, whereas S-compounds such as 4,5-dimethylthiazole, …
Number of citations: 68 www.sciencedirect.com
MA Spiller - Caffeine, 2019 - taylorfrancis.com
This chapter provides a list of the chemical components of coffee beans and beverages. The principal sources of aliphatic compounds in roasted coffee are fragmented carbohydrates …
Number of citations: 254 www.taylorfrancis.com
DH Reid, FS Skelton, W Bonthrone - Tetrahedron Letters, 1964 - Elsevier
… These data rule out structures with double bond distribution as in (VI) and establish structures (V) and (VII) for the adducts from 2-ethylthiazole and 2-methylthiazole. On the basis of ’ …
Number of citations: 5 www.sciencedirect.com

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